isopropyl 5-(4-butoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Isopropyl 5-(4-butoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as butoxy, methoxy, and isopropyl groups. The compound’s molecular formula is C30H34N2O6S, and it has a molecular weight of 550.679 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 5-(4-butoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method is the three-component condensation reaction, which includes ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of the desired thiazolopyrimidine derivative.
Industrial Production Methods
the principles of green chemistry, such as environmental safety, atom economy, and efficiency, are often applied in the synthesis of thiazolopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-(4-butoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted thiazolopyrimidine compounds.
Scientific Research Applications
Isopropyl 5-(4-butoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of other complex organic molecules and as a building block in organic chemistry.
Biology: It may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, such as its effects on specific biological pathways.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of isopropyl 5-(4-butoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
- Isopropyl (2E)-2-(4-butoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-nitrobenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Isopropyl 5-(4-butoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of butoxy, methoxy, and isopropyl groups differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C23H30N2O5S |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
propan-2-yl 5-(4-butoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H30N2O5S/c1-7-8-11-29-17-10-9-16(12-18(17)28-6)20-19(22(27)30-13(2)3)14(4)24-23-25(20)21(26)15(5)31-23/h9-10,12-13,15,20H,7-8,11H2,1-6H3 |
InChI Key |
VQXYJWSCKBITQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OC(C)C)OC |
Origin of Product |
United States |
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